5-fluoro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride
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Overview
Description
5-fluoro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the class of fluorinated pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method uses Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve high yields and excellent regioselectivity . The reaction conditions often include mild temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5-fluoro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-aminopyrimidine: A closely related compound with similar fluorination patterns.
N-[(piperidin-4-yl)methyl]pyrimidin-2-amine: Lacks the fluorine atom but shares the core structure.
Uniqueness
The presence of the fluorine atom in 5-fluoro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4.2ClH/c11-9-6-14-10(15-7-9)13-5-8-1-3-12-4-2-8;;/h6-8,12H,1-5H2,(H,13,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQHJQLANXQPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC=C(C=N2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2FN4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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